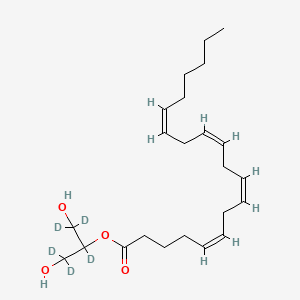

2-花生四烯酰甘油-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Arachidonoyl glycerol-d5 (2-AG-d5) is a synthetic derivative of the endocannabinoid 2-Arachidonoyl glycerol (2-AG), a lipophilic molecule derived from membrane phospholipids . It acts as an agonist of CB1 and CB2 receptors, which are G protein-coupled receptors . It triggers downstream signaling pathways that regulate various physiological processes . Notably, it exhibits a range of biochemical and physiological effects, encompassing analgesic, anti-inflammatory, and neuroprotective properties .

Synthesis Analysis

The synthesis of 2-AG from dihydroxyacetone was selected as a research goal to try to improve yield over older published synthetic methods . It is a synthetic derivative of the endocannabinoid 2-Arachidonoyl glycerol (2-AG), a lipophilic molecule derived from membrane phospholipids .Molecular Structure Analysis

The molecular formula of 2-Arachidonoyl glycerol-d5 is C23H33D5O4 . It has a molecular weight of 383.57 . The structure of 2-AG-d5 is similar to that of the main active principle of Cannabis plants, Δ9-tetrahydrocannabinol (THC) .Chemical Reactions Analysis

At a concentration of 0.3 nM, 2-AG induces a rapid, transient increase in intracellular free calcium in NG108-15 neuroblastoma X glioma cells through a CB1 receptor-dependent mechanism . 2-AG is metabolized in vitro by MAG lipase and fatty acid amide hydrolase, with MAG lipase likely being the principle metabolizing enzyme in vivo .Physical And Chemical Properties Analysis

The molecular formula of 2-Arachidonoyl glycerol-d5 is C23H33D5O4 . It has a formula weight of 383.6 . It is soluble in DMSO (10 mg/ml), Ethanol (Miscible), and PBS (7.2) (~150 µg/ml) .科学研究应用

抗伤害感受作用:2-花生四烯酰甘油 (2-AG) 表现出中枢抗伤害感受特性,通过大麻素受体(特别是 CB2 受体)在疼痛调节中发挥作用 (Guindon, Desroches, & Beaulieu, 2007).

协同效应:在某些脂肪酸甘油酯存在的情况下,2-AG 通过大麻素受体对腺苷酸环化酶的结合和抑制作用会显著增强。这表明 2-AG 的生物活性可以通过相关的内源性 2-酰基甘油增强 (Ben-Shabat 等人,1998 年).

在血压调节中的作用:2-花生四烯酰甘油可以显着降低大鼠的血压,表明其作为降压剂的潜力。它在刺激乙酰胆碱受体激动剂卡巴胆后在大鼠主动脉中产生 (Mechoulam 等人,1998 年).

突触调节:2-AG 参与中枢神经系统的突触逆行调节,特别是在小脑和海马神经元中。二酰基甘油脂肪酶-α (DAGLα) 对于 2-AG 的生物合成至关重要,它存在于与突触活动相关的特定亚细胞位置 (Yoshida 等人,2006 年).

合成方法:研究集中于改进 2-AG 的合成方法,重点是更经济、更环保的方法,在研究和治疗开发中具有潜在应用 (Wang 等人,2014 年).

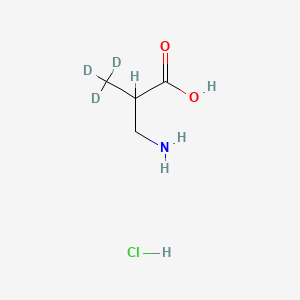

用于定量的分析标准:已经开发出方法来创建用于分析 2-AG 的氘化标准,这对于研究中的定量和定性评估至关重要,特别是在涉及秀丽隐杆线虫的研究中 (Fernández de Luco 等人,2019 年).

测量中的陷阱:由于自发异构化为生物惰性形式,在生物样品中准确测量 2-AG 具有挑战性。研究强调了需要特定的检测方法来避免浓度测量中的不准确 (Vogeser & Schelling, 2007 年).

炎症调节:2-AG 在炎症中起着重要作用,其作用并不总是由大麻素受体介导。这是由于其结构中存在花生四烯酸分子,它是具有促炎或抗炎特性的各种生物活性脂质的前体 (Turcotte, Chouinard, Lefebvre, & Flamand, 2015 年).

作用机制

2-AG-d5 acts as an agonist of CB1 and CB2 receptors, which are G protein-coupled receptors . It triggers downstream signaling pathways that regulate various physiological processes . Notably, it exhibits a range of biochemical and physiological effects, encompassing analgesic, anti-inflammatory, and neuroprotective properties .

安全和危害

属性

IUPAC Name |

(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRCTBLIHCHWDZ-BGRPFJIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680630 |

Source

|

| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Arachidonoyl glycerol-d5 | |

CAS RN |

1215168-37-8 |

Source

|

| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)